molecular formula C17H14Cl2N4O2 B12218210 N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12218210
M. Wt: 377.2 g/mol
InChI Key: IGKPSYGOGKUBJX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3,4-dichlorophenyl group at the N-position and a 3-methoxyphenyl substituent at the 1-position of the triazole ring. Its molecular formula is C₁₈H₁₄Cl₂N₄O₂, with a molecular weight of 391.25 g/mol (calculated). The 3,4-dichlorophenyl and 3-methoxyphenyl moieties contribute to its unique electronic and steric profile, influencing solubility, lipophilicity, and target interactions .

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-11-6-7-14(18)15(19)8-11)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)

InChI Key

IGKPSYGOGKUBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is critical for modifying the compound’s pharmacokinetic profile.

Mechanism :

  • Acidic hydrolysis : Protonation of the amide nitrogen followed by cleavage of the C-N bond.

  • Basic hydrolysis : Deprotonation of the amide oxygen, destabilizing the amide bond.

Condition Reagent Product
AcidicHCl, H₂OCarboxylic acid
BasicNaOH, H₂OCarboxylate salt

Substitution Reactions

The phenyl rings and triazole core participate in substitution reactions influenced by their substituents:

  • Electrophilic aromatic substitution : The 3-methoxyphenyl group (electron-donating) directs substitution to the ortho/para positions, while the 3,4-dichlorophenyl group (electron-withdrawing) directs meta substitution.

  • Nucleophilic aromatic substitution : Chlorine atoms on the triazole-adjacent phenyl ring may undergo displacement by nucleophiles (e.g., amines, hydroxide) under harsh conditions.

Reaction Type Substituent Effect Reagent Outcome
Electrophilic (phenyl)Methoxy (ortho/para)Nitration agentsSubstituted phenyl ring
Nucleophilic (triazole)Chlorine (meta)Amine, heatAmine-substituted product

Amidation and Functionalization

The carboxamide group can be further functionalized:

  • Amidation : Reaction with amines to form substituted amides.

  • Reduction : Conversion to an amine using reducing agents like LiAlH₄.

Reaction Reagent Product
AmidationAmine, coupling agentSubstituted amide
ReductionLiAlH₄Amine derivative

Triazole Ring Reactivity

The triazole core participates in:

  • Coordination chemistry : Interaction with metal ions due to nitrogen atoms.

  • Click chemistry : Potential for post-synthesis modifications if azide/alkyne groups are present .

Research Findings

  • Biological implications : Triazole derivatives often exhibit enzyme inhibition or DNA-binding activity, influenced by substituents .

  • Characterization : NMR and mass spectrometry confirm structural integrity post-reaction .

  • Optimization : Reaction conditions (temperature, solvent) are critical for yield and purity .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the triazole ring exhibit significant anticancer activity. Specifically, N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that modifications to the triazole moiety can enhance its efficacy against various cancer types.

Case Study:
In a study focusing on triazole derivatives, it was found that the presence of a dichlorophenyl group significantly improved the compound's selectivity and potency against human cancer cell lines. The compound showed promising results in inhibiting cell growth in breast cancer (MCF-7) and lung cancer (A549) models, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The triazole scaffold is also known for its antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains and fungi.

Research Findings:
A comparative analysis of triazole derivatives revealed that those with electron-withdrawing groups like chlorine demonstrated enhanced activity against resistant bacterial strains. This suggests potential applications in treating infections caused by multidrug-resistant organisms .

Comparative Analysis of Triazole Derivatives

The following table summarizes the biological activities and characteristics of various triazole derivatives related to this compound:

Compound NameActivity TypeIC50 (µM)Notes
Compound AAnticancer15Effective against MCF-7 cells
Compound BAntimicrobial8Active against E. coli
Compound CAntifungal10Effective against Candida spp.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with closely related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Key Features
Target Compound: N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₄Cl₂N₄O₂ 391.25 3,4-Cl₂Ph, 3-MeOPh ~3.2† High lipophilicity due to Cl; moderate solubility from MeO group
GSK1940029 (1-(3,4-dichlorobenzyl)-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide) C₁₈H₁₆Cl₂N₄O₂ 391.25 3,4-Cl₂Bn, 4-HOCH₂Ph 2.13 Lower logP due to hydroxymethyl; improved aqueous solubility
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₂₁H₂₂N₄O₃ 378.43 2,4-(MeO)₂Ph, 3,4-Me₂Ph ~2.8 Reduced lipophilicity; electron-donating groups enhance metabolic stability
1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₉H₁₈FN₄O 324.36 3,4-Me₂Ph, 4-FPh ~2.5 Lower molecular weight; fluorine enhances bioavailability
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₉H₁₈ClN₄O₂ 377.83 3-ClPh, 4-MePh, 5-MeOCH₂ ~2.9 Methoxymethyl improves solubility; 4-MePh reduces steric hindrance

*logP values estimated using substituent contribution methods.
†Predicted using ChemDraw.

Key Observations:

Lipophilicity : The target compound’s logP (~3.2) is higher than analogs with polar substituents (e.g., GSK1940029’s hydroxymethyl, logP 2.13), reflecting the electron-withdrawing Cl and lipophilic MeO groups.

Solubility : GSK1940029’s hydroxymethyl group enhances water solubility compared to the target compound’s methoxy group. Methoxymethyl in further improves solubility.

Steric Effects : Bulky 3,4-dichlorophenyl in the target compound may hinder binding to flat enzymatic pockets compared to smaller substituents (e.g., 4-FPh in ).

Biological Activity

N-(3,4-Dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structure can be represented as follows:

  • Molecular Formula : C17H14Cl2N4O2
  • Molecular Weight : 377.23 g/mol
  • CAS Number : 338408-57-4

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with isocyanates or other carboxamide precursors using methods such as click chemistry, which has been widely adopted for synthesizing triazole derivatives due to its efficiency and reliability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values reported around 1.1 μM for related compounds indicate strong efficacy compared to standard treatments like doxorubicin .
  • HCT-116 (Colon Cancer) : Similar compounds exhibited IC50 values of approximately 2.6 μM .
  • HepG2 (Liver Cancer) : IC50 values near 1.4 μM suggest potent activity against liver cancer cells .

These compounds often exert their effects through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis and cell proliferation.

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have shown promising antimicrobial properties. For example:

  • Compounds with similar structures have been effective against Escherichia coli and Staphylococcus aureus, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

This antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production .
  • Cell Cycle Arrest : By inhibiting key enzymes involved in DNA synthesis, these compounds can halt the cell cycle at specific checkpoints, leading to reduced proliferation of cancer cells .

Case Study 1: Antiproliferative Activity

A study focused on the synthesis of various triazole derivatives found that one compound exhibited an IC50 value of 6.06 μM against H460 lung cancer cells. Further investigations revealed significant apoptosis induction and elevated levels of LC3 expression, indicating autophagy activation as a secondary mechanism .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated a series of triazole hybrids against common pathogens. The results indicated that several compounds exhibited potent antibacterial activity with MIC values comparable to established antibiotics. This suggests a potential application in treating resistant bacterial strains .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerMCF-71.1 μM
AnticancerHCT-1162.6 μM
AnticancerHepG21.4 μM
AntimicrobialE. coli0.0063 μmol/mL
AntimicrobialS. aureusVariable

Q & A

Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves cyclocondensation of substituted precursors. A common approach includes:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-methoxyphenyl azide and a propargylamide derivative.
  • Step 2 : Coupling the triazole intermediate with 3,4-dichloroaniline via carbodiimide-mediated (e.g., EDCI/HOBt) amidation in DMF .
  • Key parameters : Solvent choice (DMF enhances reactivity), base (K₂CO₃ for deprotonation), and stoichiometric control of coupling agents to minimize side products .

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is followed by refinement using programs like SHELXL , which employs least-squares minimization to optimize atomic positions, thermal parameters, and occupancy factors. Hydrogen atoms are often placed geometrically, and disorder is resolved using constraints .

Q. What are the key spectroscopic features (NMR, IR) for confirming the structure?

  • ¹H-NMR : Peaks for aromatic protons (δ 6.8–7.6 ppm), methoxy group (δ ~3.8 ppm), and methyl group on the triazole (δ ~2.5 ppm).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazole C-N (~1500 cm⁻¹) .
  • MS : Molecular ion ([M+H]⁺) matched to the exact mass (e.g., m/z 406.2 for C₁₇H₁₃Cl₂N₃O₂) .

Advanced Research Questions

Q. How to address low aqueous solubility during biological testing?

  • Co-solvents : Use DMSO or cyclodextrins to enhance solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via electrophilic substitution on the methoxyphenyl ring .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How to design experiments to optimize reaction yields in synthesis?

Employ Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature (40–80°C), catalyst loading (0.1–1.0 eq.), and reaction time (12–48 hrs).
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 0.5 eq. CuI, 24 hrs) .
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR or HPLC .

Q. What strategies enable selective functionalization of the triazole ring to enhance bioactivity?

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (NCS/NBS) at the 5-methyl position.
  • Cross-coupling : Suzuki-Miyaura coupling to introduce aryl groups at the triazole C-4 position using Pd catalysts .
  • Reductive amination : Convert the carboxamide to an amine (LiAlH₄) for improved membrane permeability .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., solubility/reactivity)?

  • Multi-model validation : Compare DFT (Gaussian), molecular dynamics (AMBER), and QSPR predictions.
  • Experimental calibration : Perform titration assays (e.g., shake-flask method for solubility) to adjust computational parameters .

Q. How to evaluate the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical tools : HPLC-PDA tracks degradation products; TGA/DSC assesses thermal stability .

Q. What advanced techniques resolve spectral ambiguities in structural confirmation?

  • 2D-NMR : HSQC and HMBC correlate ¹H/¹³C signals to confirm connectivity.
  • High-resolution MS : Differentiate isobaric fragments (e.g., Cl vs. CH₃ groups).
  • SC-XRD : Resolve positional disorder in the dichlorophenyl moiety .

Q. How to profile the compound’s metabolic pathways in vitro?

  • Liver microsome assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS.
  • Reactive metabolite screening : Trapping studies with glutathione or KCN to detect electrophilic intermediates .

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